7-Chloro-2-methylquinazolin-4-ol
Overview
Description
7-Chloro-2-methylquinazolin-4-ol (CMQ) is a heterocyclic organic compound that belongs to the family of quinazolines. It has a molecular weight of 194.62 g/mol .
Molecular Structure Analysis
The molecular formula of 7-Chloro-2-methylquinazolin-4-ol is C9H7ClN2O . It has a density of 1.4±0.1 g/cm3 .Physical And Chemical Properties Analysis
7-Chloro-2-methylquinazolin-4-ol has a molecular weight of 194.62 g/mol . It has a density of 1.4±0.1 g/cm3 . The boiling point is 202.8±33.0 °C at 760 mmHg .Scientific Research Applications
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Scientific Field : Organic Chemistry
- Application Summary : “7-Chloro-2-methylquinazolin-4-ol” is a chemical compound with the molecular formula C9H7ClN2O . It’s often used in the synthesis of other chemical compounds .
- Methods of Application : The specific methods of application can vary depending on the context of the experiment or synthesis. Typically, it would be used as a reagent in a chemical reaction .
- Results or Outcomes : The outcomes can vary widely depending on the specific reaction or synthesis it’s used in .
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Scientific Field : Biochemistry
- Application Summary : “2-Methylquinazolin-4-ol”, a similar compound to “7-Chloro-2-methylquinazolin-4-ol”, has been found to be a potent competitive poly (ADP-ribose) synthetase inhibitor, with a Ki of 1.1 μM . It’s also a mammalian aspartate transcarbamylase (ATCase) inhibitor, with 0.20 mM .
- Methods of Application : This compound could be used in biochemical assays to study the inhibition of these enzymes .
- Results or Outcomes : The inhibition of these enzymes could have potential therapeutic applications .
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Scientific Field : Medicinal Chemistry
- Application Summary : Quinazolinone derivatives, which include “7-Chloro-2-methylquinazolin-4-ol”, have been studied for their potential pharmaceutical and biological activities . They have shown various medicinal properties such as analgesic, anti-inflammatory, and anticancer activities, as well as antimicrobial activity .
- Methods of Application : These compounds are typically synthesized and then tested in various biological assays to determine their activity .
- Results or Outcomes : The specific results can vary depending on the exact compound and the biological assay used .
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Scientific Field : Synthetic Chemistry
- Application Summary : “7-Chloro-2-methylquinazolin-4-ol” is often used in the synthesis of other chemical compounds . It can serve as a building block in the creation of more complex molecules .
- Methods of Application : The compound can be used as a reagent in various chemical reactions. The specific methods of application can vary depending on the context of the experiment or synthesis .
- Results or Outcomes : The outcomes can vary widely depending on the specific reaction or synthesis it’s used in .
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Scientific Field : Pharmaceutical Research
- Application Summary : Quinazolinone derivatives, which include “7-Chloro-2-methylquinazolin-4-ol”, have been studied for their potential pharmaceutical and biological activities . They have shown various medicinal properties such as analgesic, anti-inflammatory, and anticancer activities, as well as antimicrobial activity .
- Methods of Application : These compounds are typically synthesized and then tested in various biological assays to determine their activity .
- Results or Outcomes : The specific results can vary depending on the exact compound and the biological assay used .
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Scientific Field : Biochemical Research
- Application Summary : The 4(3H)-quinazolinone is a frequently encountered heterocycle with broad applications including antimalarial, antitumor, anticonvulsant, fungicidal, antimicrobial, and anti-inflammatory .
- Methods of Application : This compound could be used in biochemical assays to study the inhibition of these enzymes .
- Results or Outcomes : The inhibition of these enzymes could have potential therapeutic applications .
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Scientific Field : Organic Synthesis
- Application Summary : “7-Chloro-2-methylquinazolin-4-ol” is often used as a building block in the synthesis of more complex molecules . It can serve as a starting material for the synthesis of various organic compounds .
- Methods of Application : The compound can be used as a reagent in various chemical reactions. The specific methods of application can vary depending on the context of the experiment or synthesis .
- Results or Outcomes : The outcomes can vary widely depending on the specific reaction or synthesis it’s used in .
-
Scientific Field : Biological Research
- Application Summary : Quinazolinone analogues, which include “7-Chloro-2-methylquinazolin-4-ol”, have been studied for their potential biological activities . They have shown various medicinal properties such as analgesic, anti-inflammatory, and anticancer activities, as well as antimicrobial activity .
- Methods of Application : These compounds are typically synthesized and then tested in various biological assays to determine their activity .
- Results or Outcomes : The specific results can vary depending on the exact compound and the biological assay used .
-
Scientific Field : Medicinal Chemistry
- Application Summary : The 4(3H)-quinazolinone is a frequently encountered heterocycle with broad applications including antimalarial, antitumor, anticonvulsant, fungicidal, antimicrobial, and anti-inflammatory .
- Methods of Application : This compound could be used in biochemical assays to study the inhibition of these enzymes .
- Results or Outcomes : The inhibition of these enzymes could have potential therapeutic applications .
Safety And Hazards
Future Directions
properties
IUPAC Name |
7-chloro-2-methyl-3H-quinazolin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O/c1-5-11-8-4-6(10)2-3-7(8)9(13)12-5/h2-4H,1H3,(H,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSXQJNOGRWBTBQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC(=C2)Cl)C(=O)N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50411667 | |
Record name | 7-chloro-2-methylquinazolin-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50411667 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloro-2-methylquinazolin-4-ol | |
CAS RN |
7012-88-6 | |
Record name | 7-chloro-2-methylquinazolin-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50411667 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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